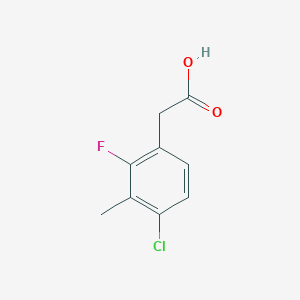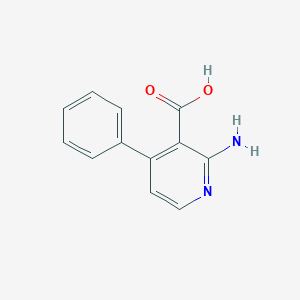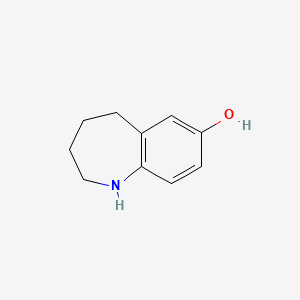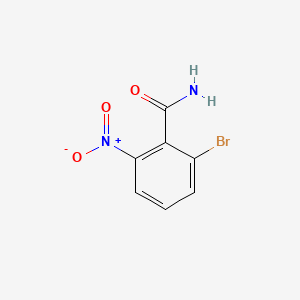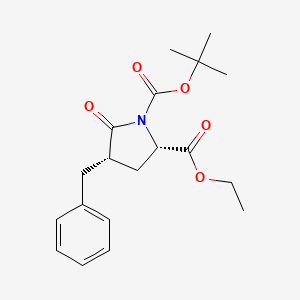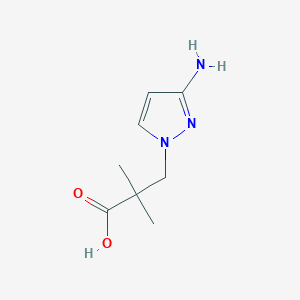![molecular formula C18H18OS B13088643 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,4-dimethylphenyl)propanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3,4-dimethylphenyl)propanoic acid with thiobenzaldehyde under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Common synthetic routes involve:
Esterification: Converting 3-(3,4-dimethylphenyl)propanoic acid to its ester form.
Thioester Formation: Reacting the ester with thiobenzaldehyde in the presence of a catalyst such as palladium or nickel.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiobenzaldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, or other transition metals.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of methyl groups.
4-[3-(3,4-Dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenyl β-D-glucopyranoside: Contains hydroxyl groups and a glucopyranoside moiety.
Uniqueness
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific combination of a thiobenzaldehyde group and a 3-(3,4-dimethylphenyl)propanoyl moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C18H18OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[3-(3,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-4-15(11-14(13)2)7-10-18(19)17-8-5-16(12-20)6-9-17/h3-6,8-9,11-12H,7,10H2,1-2H3 |
Clave InChI |
LUKIVWBTBIFSSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


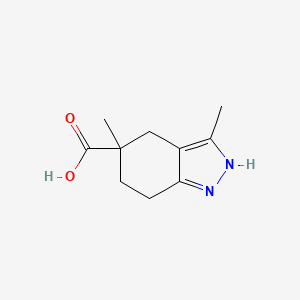
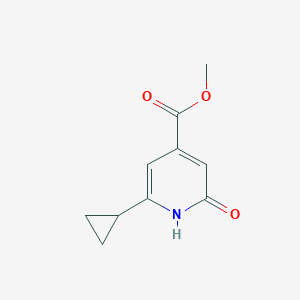
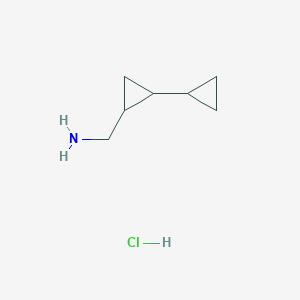
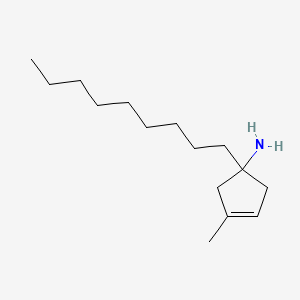
![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)

